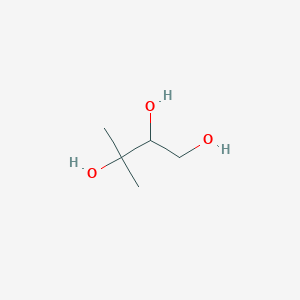

3-Methylbutane-1,2,3-triol

描述

3-Methylbutane-1,2,3-triol (3-M-BTO) is a branched triol with three hydroxyl groups positioned on adjacent carbons of a five-carbon chain. It is synthesized via enzymatic pathways in microbial systems, such as Escherichia coli, where carboxylic acid reductase (CAR) and phosphite dehydrogenase (PDDH) catalyze the reduction of α,β-dihydroxyisovalerate (α,β-DHIV) to generate 2,3-dihydroxy-isovaleraldehyde (2,3-diOH-IVA), which is further converted to 3-M-BTO . This compound serves as a key intermediate in the production of isopentyldiol (IPDO), a valuable industrial solvent, through glycerol dehydratase (GDHt)-mediated reactions .

属性

CAS 编号 |

62875-08-5 |

|---|---|

分子式 |

C5H12O3 |

分子量 |

120.15 g/mol |

IUPAC 名称 |

3-methylbutane-1,2,3-triol |

InChI |

InChI=1S/C5H12O3/c1-5(2,8)4(7)3-6/h4,6-8H,3H2,1-2H3 |

InChI 键 |

QFZITDCVRJQLMZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(CO)O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

To contextualize 3-M-BTO’s properties and applications, it is essential to compare it with structurally analogous triols and related polyols. Below is a detailed analysis:

Structural Analogues

Butane-1,2,3-triol

- Structure : A four-carbon triol with hydroxyl groups on carbons 1, 2, and 3.

- Key Differences : Lacks the methyl branch present in 3-M-BTO, resulting in distinct solubility and reactivity.

- Physical Properties : CAS 5402-29-9; 90% purity available commercially .

- Applications : Primarily used in organic synthesis and as a humectant.

1,2,3-Propanetriol (Glycerol)

- Structure : Three hydroxyl groups on a three-carbon chain.

- Key Differences : Shorter carbon backbone and absence of branching compared to 3-M-BTO.

- Reactivity : Higher hydrophilicity due to linear structure, making it a preferred solvent in pharmaceuticals.

3-Methylbutane-1,3-diol

- Structure : A diol with hydroxyl groups on carbons 1 and 3 of a branched five-carbon chain.

- Key Differences : Fewer hydroxyl groups than 3-M-BTO, leading to lower polarity. Ultrasonic studies show weaker hydrogen-bonding interactions with water compared to triols .

Physicochemical Properties

Stability and Degradation

- 3-M-BTO : Susceptible to enzymatic dehydration (e.g., GDHt) to form 3-OH-3-M-BA .

- Butane-1,2,3-triol : Degrades under acidic conditions to form aldehydes, such as 2,3-dihydroxypropanal .

- Glycerol : Thermally stable but undergoes dehydration to acrolein at high temperatures.

Industrial and Environmental Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。